molecular formula C21H20N4OS B3831062 5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide

5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide

Cat. No. B3831062
M. Wt: 376.5 g/mol
InChI Key: ORCQSUIMPSSCMF-UHFFFAOYSA-N
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Description

“5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4’-bipyridine-3-carboxamide” is a complex organic compound. It contains functional groups such as cyano, ethylthio, methyl, phenyl, and carboxamide. These functional groups suggest that this compound might have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group can undergo reactions such as reduction and hydrolysis. The ethylthio group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of polar functional groups (cyano, carboxamide) might make it soluble in polar solvents .

Future Directions

The potential applications of this compound could be vast, given the variety of functional groups present. It could be interesting to study its potential biological activities, such as antitumor or antimicrobial activity. Additionally, its reactivity could be explored for potential use in organic synthesis .

properties

IUPAC Name

5-cyano-6-ethylsulfanyl-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-3-27-21-17(13-22)19(15-9-11-23-12-10-15)18(14(2)24-21)20(26)25-16-7-5-4-6-8-16/h4-12,19,24H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCQSUIMPSSCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide
Reactant of Route 4
5-cyano-6-(ethylthio)-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide

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